N-(2-chloroethyl)adamantan-2-amine hydrochloride
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Overview
Description
N-(2-chloroethyl)adamantan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)adamantan-2-amine hydrochloride typically involves the reaction of adamantan-2-amine with 2-chloroethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)adamantan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and secondary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of N-(2-substituted ethyl)adamantan-2-amines.
Oxidation: Formation of N-(2-chloroethyl)adamantan-2-amine N-oxide.
Reduction: Formation of N-(2-ethyl)adamantan-2-amine.
Scientific Research Applications
N-(2-chloroethyl)adamantan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)adamantan-2-amine hydrochloride involves its ability to alkylate DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent with similar DNA-binding properties.
2-Chloroethylamine hydrochloride: A simpler compound with similar reactivity but lacking the adamantane structure.
Uniqueness
N-(2-chloroethyl)adamantan-2-amine hydrochloride is unique due to its adamantane backbone, which imparts rigidity and stability to the molecule. This structural feature can enhance the compound’s binding affinity and specificity for its molecular targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H20ClN |
---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
N-(2-chloroethyl)adamantan-2-amine |
InChI |
InChI=1S/C12H20ClN/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7H2 |
InChI Key |
IGKRHQNPRADDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCl |
Origin of Product |
United States |
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